molecular formula C14H11Cl2NO3 B3246004 Methyl 2-(2-amino-4,5-dichlorophenoxy)benzoate CAS No. 173983-39-6

Methyl 2-(2-amino-4,5-dichlorophenoxy)benzoate

Cat. No.: B3246004
CAS No.: 173983-39-6
M. Wt: 312.1 g/mol
InChI Key: YBSILMBZHPQPRX-UHFFFAOYSA-N
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Description

Methyl 2-(2-amino-4,5-dichlorophenoxy)benzoate is a chemical compound with the molecular formula C14H11Cl2NO3 It is a methyl ester derivative of benzoic acid, where the benzoic acid moiety is substituted with a 2-amino-4,5-dichlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-amino-4,5-dichlorophenoxy)benzoate typically involves the esterification of 2-(2-amino-4,5-dichlorophenoxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

    Esterification Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-amino-4,5-dichlorophenoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as sodium hydroxide or ammonia in the presence of a suitable solvent.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Compounds with substituted groups replacing the chlorine atoms.

Scientific Research Applications

Methyl 2-(2-amino-4,5-dichlorophenoxy)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2-amino-4,5-dichlorophenoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-amino-4,5-difluorophenoxy)benzoate
  • Methyl 2-(2-amino-4,5-dibromophenoxy)benzoate
  • Methyl 2-(2-amino-4,5-diiodophenoxy)benzoate

Uniqueness

Methyl 2-(2-amino-4,5-dichlorophenoxy)benzoate is unique due to the presence of chlorine atoms, which can influence its reactivity and biological activity. The chlorine atoms can participate in various substitution reactions, making the compound versatile for chemical modifications. Additionally, the dichloro substitution pattern may enhance the compound’s stability and potency in certain applications compared to its fluorinated, brominated, or iodinated analogs.

Properties

IUPAC Name

methyl 2-(2-amino-4,5-dichlorophenoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO3/c1-19-14(18)8-4-2-3-5-12(8)20-13-7-10(16)9(15)6-11(13)17/h2-7H,17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBSILMBZHPQPRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1OC2=CC(=C(C=C2N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of methyl 2-(2-nitro-4,5-dichlorophenoxy)benzoate (2 g, 5.86 mmol) in acetic acid (50 mL) was treated with 20% aqueous titanium trichloride (22 mL, 36 mmol). The solvent was evaporated, and the aqueous residue was made basic with aqueous sodium hydroxide. The crude product was extracted with ethyl acetate, dried over anhydrous sodium sulfate, filtered and evaporated. Flash chromatography (silica gel, ethyl acetate/hexane), followed by recrystallization from-ethyl acetate/hexane gave the title compound. 1H NMR (400 MHz, CDCl3) δ7.90 (dd, 1H), 7.46-7.50 (m, 1H), 7.18-7.26 (m, 1H), 6.93 (dd, 1H), 6.89 (s, 1H), 6.83 (s, 1H), 4.08 (br s, 2H), 3.87 (s, 3H).
Name
methyl 2-(2-nitro-4,5-dichlorophenoxy)benzoate
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
22 mL
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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